2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
CAS No.: 1104845-74-0
Cat. No.: VC5135690
Molecular Formula: C34H36N6O3S
Molecular Weight: 608.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1104845-74-0 |
|---|---|
| Molecular Formula | C34H36N6O3S |
| Molecular Weight | 608.76 |
| IUPAC Name | 2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C34H36N6O3S/c1-23(2)24-12-14-25(15-13-24)35-30(41)22-44-34-37-28-11-7-6-10-27(28)32-36-29(33(43)40(32)34)16-17-31(42)39-20-18-38(19-21-39)26-8-4-3-5-9-26/h3-15,23,29H,16-22H2,1-2H3,(H,35,41) |
| Standard InChI Key | GEQOWHWLQGWIGH-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Introduction
Chemical Structure and Functional Group Analysis
Core Scaffold: Imidazo[1,2-c]Quinazoline
The molecule’s central framework consists of an imidazo[1,2-c]quinazoline system, a fused bicyclic structure combining imidazole and quinazoline rings. This scaffold is known for its π-conjugated system, which enhances binding affinity to biological targets such as DNA topoisomerases or kinase domains . In the referenced compound, the imidazo[1,2-c]quinazoline core is substituted at position 5 with a sulfanyl group and at position 2 with a 3-oxo-3-(4-phenylpiperazin-1-yl)propyl side chain .
Key Substituents and Their Roles
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Sulfanyl (-S-) Linkage: The thioether bridge at position 5 connects the core to an acetamide group. Sulfanyl moieties are frequently employed in drug design to improve metabolic stability and modulate electronic properties .
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3-Oxo-3-(4-Phenylpiperazin-1-yl)Propyl Side Chain: This substituent introduces a ketone and a 4-phenylpiperazine group, which may enhance solubility and facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
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N-[4-(Propan-2-yl)Phenyl]Acetamide: The isopropylphenyl-acetamide terminus likely contributes to hydrophobic interactions with protein binding pockets, a feature common in kinase inhibitors .
Table 1: Functional Group Contributions to Bioactivity
Synthetic Pathways and Optimization
Proposed Synthesis Route
While no explicit protocol for this compound exists in the literature, its structure suggests a multi-step synthesis involving:
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Formation of the Imidazo[1,2-c]Quinazoline Core: Copper-catalyzed Ullmann-type C–N coupling, as described for analogous imidazo[1,2-c]quinazolines .
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Introduction of the Sulfanyl Group: Thiol-ene click chemistry or nucleophilic substitution using a mercaptoacetamide derivative .
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Side Chain Elaboration: Condensation of 3-oxo-3-(4-phenylpiperazin-1-yl)propionaldehyde with the core via reductive amination .
Challenges in Synthesis
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Regioselectivity: Ensuring proper functionalization at positions 2 and 5 of the imidazo[1,2-c]quinazoline core may require protective group strategies .
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Steric Hindrance: The bulky isopropylphenyl group could impede coupling reactions, necessitating high-temperature conditions or microwave-assisted synthesis .
Pharmacological Profile and Hypothesized Mechanisms
Antimicrobial Activity
Compounds bearing the imidazo[1,2-c]quinazoline scaffold, such as 8ga and 8gc, exhibit potent antibacterial (MIC: 4–8 μg/mL) and antifungal (MIC: 4–16 μg/mL) activities . The sulfanyl and acetamide groups in the target compound may further enhance membrane permeability or disrupt microbial enzyme systems .
Central Nervous System (CNS) Effects
Structure-Activity Relationship (SAR) Considerations
Impact of the Imidazo[1,2-c]Quinazoline Core
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Electron-Withdrawing Groups: Substitutions at position 5 (e.g., sulfanyl) increase electrophilicity, potentially enhancing DNA damage in microbial or cancer cells .
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Planarity: The fused aromatic system facilitates intercalation into DNA or RNA, a mechanism observed in topoisomerase inhibitors .
Role of the 4-Phenylpiperazine Side Chain
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Receptor Selectivity: The phenyl group may direct binding to GPCRs, while the piperazine ring’s basic nitrogen enables salt bridge formation with aspartate residues .
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Solubility-Permeability Balance: Piperazine derivatives often improve aqueous solubility without compromising lipid bilayer penetration .
Future Directions and Research Gaps
Priority Investigations
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In Vitro Antimicrobial Screening: Testing against Gram-positive/negative bacteria and Candida species using broth microdilution assays .
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Kinase Inhibition Profiling: Assessing activity against EGFR, VEGFR, or CDK4/6 via kinase cascade assays .
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ADMET Predictions: Computational modeling of absorption, distribution, and toxicity profiles.
Synthetic Optimization
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